Hexadecyl icosanoate
Overview
Description
. It is a waxy substance that is commonly used in various industrial and cosmetic applications due to its emollient properties.
Preparation Methods
Hexadecyl icosanoate can be synthesized through esterification reactions involving hexadecanol (cetyl alcohol) and icosanoic acid (arachidic acid). The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve continuous esterification processes to achieve higher efficiency and yield.
Chemical Reactions Analysis
Hexadecyl icosanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fatty acids and alcohols.
Reduction: Reduction reactions can convert it back to its alcohol and acid components.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are hexadecanol and icosanoic acid.
Scientific Research Applications
Hexadecyl icosanoate has various scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It serves as a component in lipid bilayer studies and membrane research.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is widely used in cosmetics and personal care products as an emollient and thickening agent.
Mechanism of Action
The mechanism of action of hexadecyl icosanoate involves its interaction with lipid membranes. It integrates into the lipid bilayer, enhancing the barrier properties and providing moisturizing effects. Its molecular targets include the lipid components of cell membranes, where it helps to maintain membrane integrity and fluidity .
Comparison with Similar Compounds
Hexadecyl icosanoate can be compared with other long-chain fatty acid esters such as:
Cetyl palmitate: Similar in structure but derived from palmitic acid.
Hexadecyl octanoate: A shorter-chain ester with different physical properties.
Cetyl stearate: Derived from stearic acid and used in similar applications.
This compound is unique due to its longer carbon chain, which provides distinct physical and chemical properties, making it particularly suitable for specific industrial and cosmetic applications .
Properties
IUPAC Name |
hexadecyl icosanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36(37)38-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMWYHUZJJGPTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336932 | |
Record name | Hexadecyl icosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22413-05-4 | |
Record name | Eicosanoic acid, hexadecyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22413-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecyl icosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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